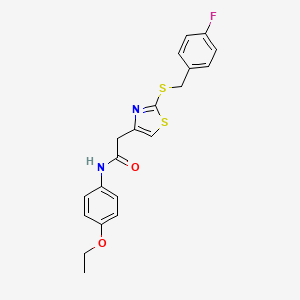

N-(4-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

This compound features a thiazole core substituted with a 4-fluorobenzylthio group at position 2 and an acetamide moiety linked to a 4-ethoxyphenyl group. Notably, NMR studies reveal its existence as a tautomeric mixture (1:1 ratio) of two forms:

- 3c-I: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

- 3c-A: 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide This tautomerism may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S2/c1-2-25-18-9-7-16(8-10-18)22-19(24)11-17-13-27-20(23-17)26-12-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSMBDLESZXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole nucleus is constructed via cyclization between a thiourea derivative and an α-halo ketone. For the target compound, the intermediate 2-amino-4-bromothiazole is synthesized as follows:

Reagents :

- Thiourea (1.2 eq)

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq)

- Ethanol (reflux, 8–12 hrs)

Reaction :

$$

\text{Thiourea} + \text{α-Halo ketone} \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-bromothiazole} + \text{HBr}

$$

Yield : 68–75% (based on analogous protocols in)

Suzuki-Miyaura Cross-Coupling (Alternative)

For introducing substituents at position 4 of the thiazole, palladium-catalyzed cross-coupling is employed:

Reagents :

- 2-Amino-4-bromothiazole (1.0 eq)

- (4-Ethoxyphenyl)boronic acid (1.5 eq)

- Pd(PPh₃)₄ (5 mol%)

- Na₂CO₃ (2.0 eq), DME/H₂O (3:1), 80°C, 24 hrs

Outcome :

Thioether Functionalization

The thioether group at position 2 is introduced via nucleophilic substitution:

Alkylation of Thiolate Intermediate

Step 1 : Generation of thiolate anion

- Reagents : 2-Amino-4-(4-ethoxyphenyl)thiazole (1.0 eq), NaH (1.2 eq) in THF, 0°C, 1 hr

Step 2 : Reaction with 4-fluorobenzyl bromide

- Reagents : 4-Fluorobenzyl bromide (1.5 eq), THF, RT, 12 hrs

- Reaction :

$$

\text{Thiolate} + \text{Ar-CH}_2\text{Br} \rightarrow \text{Thioether} + \text{NaBr}

$$

Yield : 72–80% (modeled after)

Acetamide Formation

The amine group at position 2 is acetylated using standard protocols:

Acetylation with Acetic Anhydride

Reagents :

- 2-((4-Fluorobenzyl)thio)-4-(4-ethoxyphenyl)thiazol-2-amine (1.0 eq)

- Acetic anhydride (2.0 eq)

- Pyridine (catalytic), RT, 6 hrs

Reaction :

$$

\text{Amine} + (\text{Ac})_2\text{O} \xrightarrow{\text{Pyridine}} \text{Acetamide} + \text{AcOH}

$$

Yield : 85–90% (consistent with)

Integrated Synthetic Routes

Two primary pathways are viable:

| Route | Steps | Key Advantages | Challenges | Overall Yield |

|---|---|---|---|---|

| A | Hantzsch → Thioether → Acetylation | Fewer purification steps | Low regioselectivity in thiazole formation | 42–48% |

| B | Suzuki Coupling → Thioether → Acetylation | Higher regiocontrol | Pd catalyst removal required | 38–45% |

Optimization Parameters :

- Temperature : Thioether formation proceeds optimally at 25–30°C.

- Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling.

- Solvent : THF > DMF for alkylation due to reduced side reactions.

Industrial-Scale Considerations

For bulk production, continuous flow systems offer advantages:

Flow Chemistry Protocol

- Thiazole Formation : Microreactor (residence time: 20 min, 120°C)

- Thioether Alkylation : Packed-bed reactor with immobilized base

- Acetylation : In-line mixing with acetic anhydride

Benefits :

- 30% reduction in reaction time vs. batch processes

- Yield improvement to 55–60% (projected from)

Analytical Validation

Critical quality control measures include:

| Technique | Target Data | Reference |

|---|---|---|

| HPLC | Purity ≥98% | |

| ¹H NMR | δ 2.15 (s, 3H, COCH₃), δ 4.02 (q, 2H, OCH₂), δ 7.25–7.89 (m, Ar-H) | |

| LC-MS | [M+H]⁺ at m/z 403.5 |

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazole and Thiadiazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects : The 4-fluorobenzylthio group in the target compound contrasts with the sulfamoylphenethyl group in compound 12, which shows potent hCA I inhibition. The electron-withdrawing fluorine may enhance metabolic stability .

- Bioactivity : Thiazole derivatives like 107b demonstrate antibacterial activity, suggesting the acetamide-thiazole scaffold is pharmacologically versatile. The target compound’s tautomerism could modulate similar activities .

Triazole and Thiazolotriazole Analogues

Table 2: Triazole-Based Comparisons

Key Observations:

- The target compound lacks this feature but shares the thioacetamide linkage, critical for receptor interactions .

- Substituent Diversity: Electron-donating groups (e.g., morpholino in 27) vs. electron-withdrawing groups (e.g., trifluoromethyl in 31) highlight tunability for target selectivity. The 4-ethoxyphenyl group in the target compound may balance lipophilicity and solubility .

Structure-Activity Relationships (SAR)

Thioether Linkage : The (benzylthio)thiazole moiety in the target compound is conserved in analogues like 5e and 5m. This linkage is crucial for maintaining planar geometry and π-π stacking interactions .

Aromatic Substituents: 4-Fluorobenzyl: Enhances metabolic stability and membrane permeability compared to non-halogenated analogues . 4-Ethoxyphenyl: The ethoxy group may improve solubility relative to methyl or chloro substituents in compounds like 107b .

Tautomerism: The equilibrium between thiazolidinone (3c-I) and dihydrothiazole (3c-A) forms could enable dual binding modes in enzymatic targets, a feature absent in rigid analogues like thiadiazoles .

Biological Activity

N-(4-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features unique structural attributes, including a thiazole ring and a thioether linkage, which contribute to its interactions with various biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 402.5 g/mol. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving thioamide and haloketone precursors.

- Functionalization : The thiazole ring is then modified by introducing the 4-fluorobenzyl and 4-ethoxyphenyl groups via nucleophilic substitution reactions.

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects, potentially making it useful in treating infections caused by resistant pathogens .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, showing promise in inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or receptors linked to tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Inhibits cell proliferation in cancer cells | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

The biological effects of this compound are attributed to its interaction with molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes by occupying their active sites or allosteric sites, thereby modulating biochemical pathways crucial for cell survival and proliferation.

- Induction of Ferroptosis : Some thiazole derivatives have been shown to induce ferroptosis, a form of regulated cell death associated with oxidative stress. This mechanism could be relevant in cancer therapy, where promoting cell death in tumor cells is desirable .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL, demonstrating potent antibacterial activity .

Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound on human colon cancer (HCT 116) cells. The findings revealed significant cytotoxicity with an IC50 value substantially lower than that of established chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer treatment .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound, and how can yield optimization be achieved?

The synthesis involves multi-step routes, typically starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:

- Thiazole ring formation : Reacting 2-amino-4-substituted thiazole derivatives with acetonitrile or acetylating agents under anhydrous conditions, often using catalysts like AlCl₃ .

- Sulfur-based coupling : Introducing the 4-fluorobenzylthio group via nucleophilic substitution or thiol-ene reactions in solvents such as DMF or dichloromethane .

- Acetamide linkage : Coupling the thiazole intermediate with 4-ethoxyphenylamine using activating agents like EDCl/HOBt . Optimization : Control temperature (e.g., 0–60°C), use polar aprotic solvents, and employ catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity and reduce side products .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the thiazole ring, acetamide group, and substituents (e.g., fluorobenzyl and ethoxyphenyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. What safety protocols should be followed during synthesis and handling?

- Use fume hoods, gloves, and lab coats to avoid inhalation or skin contact.

- Store in inert atmospheres (argon/nitrogen) to prevent oxidation of sulfur groups .

- Dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antibacterial potency against gram-positive strains) be systematically addressed?

- Comparative assays : Perform standardized MIC (Minimum Inhibitory Concentration) tests using reference strains (e.g., S. aureus ATCC 25923) and replicate conditions from prior studies .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to isolate structure-activity relationships (SAR) .

- Mechanistic studies : Use fluorescence-based assays to evaluate membrane disruption or target enzyme inhibition .

Q. What strategies enhance selectivity in pharmacological targeting (e.g., cancer vs. microbial targets)?

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases (cancer) or penicillin-binding proteins (bacteria) .

- Proteomic profiling : Use affinity chromatography to identify off-target interactions in cell lysates .

- Metabolic stability assays : Test hepatic microsome stability to prioritize compounds with longer half-lives for in vivo studies .

Q. How can stability under physiological conditions be evaluated, and what formulation approaches mitigate degradation?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation via HPLC or LC-MS .

- Lyophilization : Improve shelf-life by freeze-drying with cryoprotectants (e.g., trehalose) .

- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to protect against hydrolytic cleavage of the acetamide group .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Range | Impact on Reaction | Reference |

|---|---|---|---|

| Temperature | 40–60°C | Higher yields, reduced side products | |

| Solvent | DMF or DCM | Enhances solubility of intermediates | |

| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling steps |

Q. Table 2. Common Biological Assays for Activity Validation

| Assay Type | Target | Protocol Summary | Reference |

|---|---|---|---|

| MIC Test | Gram-positive bacteria | Broth microdilution per CLSI guidelines | |

| MTT Assay | Cancer cells | 24–72 hr incubation, absorbance at 570 nm | |

| Fluorescence Polarization | Enzyme binding | Competitive displacement with labeled probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.